molecular formula C12H19ClN2O3S B2845829 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856098-21-9

1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2845829
CAS RN: 1856098-21-9
M. Wt: 306.81
InChI Key: RCZPFMAOOHPFKH-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride, also known as CPIS, is a chemical compound that has gained significant importance in the field of scientific research. CPIS is a sulfonyl chloride derivative of pyrazole that has been extensively studied due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not yet fully understood. However, it has been suggested that this compound inhibits the activity of various enzymes by forming covalent bonds with the active site of the enzyme. This results in the inhibition of the enzyme's activity and leads to the desired biological effect.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterase, and aldose reductase. This compound has also been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been found to exhibit herbicidal activity against various weeds.

Advantages and Limitations for Lab Experiments

1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for use in lab experiments. It is easy to synthesize and has a high yield. Additionally, this compound has been extensively studied for its potential applications in medicinal chemistry and agrochemicals. However, this compound also has some limitations. It is a reactive compound and requires careful handling. Additionally, its mechanism of action is not yet fully understood.

Future Directions

There are several future directions for the study of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One potential direction is the development of this compound as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, diabetes, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, this compound can be studied for its potential applications in the field of material science. It can be used as a building block for the synthesis of various organic compounds with potential applications in the field of materials science.

Synthesis Methods

1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized by the reaction of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride. This reaction results in the formation of this compound as a white crystalline solid with a high yield.

Scientific Research Applications

1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterase, and aldose reductase. This compound has also been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been studied for its potential application as an agrochemical. It has been found to exhibit herbicidal activity against various weeds.

properties

IUPAC Name

1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O3S/c1-9(2)18-8-11-12(19(13,16)17)7-15(14-11)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZPFMAOOHPFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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